molecular formula C10H9BrN2O B13913536 6-Bromo-1-(3-oxetanyl)-1H-benzimidazole

6-Bromo-1-(3-oxetanyl)-1H-benzimidazole

Cat. No.: B13913536
M. Wt: 253.09 g/mol
InChI Key: FLKKTCKLWINUKQ-UHFFFAOYSA-N
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Description

6-Bromo-1-(3-oxetanyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 6th position and an oxetanyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(3-oxetanyl)-1H-benzimidazole typically involves the following steps:

    Oxetanyl Group Introduction: The oxetanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzimidazole with an oxetane derivative under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(3-oxetanyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, depending on the reagents and conditions used.

    Cyclization Reactions: The oxetanyl group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaH or K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Compounds where the bromine atom is replaced by other functional groups.

    Oxidation Products: Oxidized forms of the benzimidazole core.

    Reduction Products: Reduced forms of the benzimidazole core.

Scientific Research Applications

6-Bromo-1-(3-oxetanyl)-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(3-oxetanyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-(3-oxetanyl)-1H-benzimidazole
  • 6-Fluoro-1-(3-oxetanyl)-1H-benzimidazole
  • 6-Iodo-1-(3-oxetanyl)-1H-benzimidazole

Uniqueness

6-Bromo-1-(3-oxetanyl)-1H-benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

6-bromo-1-(oxetan-3-yl)benzimidazole

InChI

InChI=1S/C10H9BrN2O/c11-7-1-2-9-10(3-7)13(6-12-9)8-4-14-5-8/h1-3,6,8H,4-5H2

InChI Key

FLKKTCKLWINUKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=NC3=C2C=C(C=C3)Br

Origin of Product

United States

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